3-Iodo-3-methyloxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7IO |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
3-iodo-3-methyloxetane |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
InChI Key |
OFFQCDCTNOEFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)I |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Iodo 3 Methyloxetane
Radical Reactions and Photoredox Catalysis of Iodooxetanes
Generation of Tertiary Oxetane (B1205548) Radicals at the 3-Position
The generation of a tertiary radical at the 3-position of an oxetane ring, such as from 3-iodo-3-methyloxetane, is a key step for various functionalization reactions. nih.govacs.org This process requires the presence of a group that can act as a radical precursor, as it must compete with potential hydrogen atom transfer (HAT) processes at the 2-position which would lead to a more stable heteroatom-stabilized radical. nih.govacs.org 3-Iodo-oxetanes are increasingly utilized in coupling reactions for this purpose. nih.govacs.org
While there are limited examples of generating tertiary oxetane radicals at the 3-position, one approach involves the use of visible light-mediated photoredox catalysis. nih.govacs.org This method has emerged as a powerful tool for generating radical species under mild conditions. nih.govacs.org For instance, the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes can produce tertiary benzylic oxetane radicals. acs.orgdigitellinc.com Additionally, this compound can undergo nucleophilic substitution reactions where the iodine atom acts as a good leaving group, facilitating the introduction of various functional groups.
Visible Light Photoredox Catalysis for Oxetane Functionalization
Visible light photoredox catalysis has become a significant and versatile method for the functionalization of oxetanes by generating radical species under mild conditions. nih.govacs.org This approach is particularly useful for creating challenging carbon-carbon bonds. digitellinc.comuni-regensburg.de
In the context of this compound, photoredox catalysis can be employed to generate a tertiary radical at the 3-position. nih.govacs.org This radical can then participate in various coupling reactions. A general mechanism for photoredox catalysis involves the excitation of a photocatalyst by visible light, turning it into a potent oxidant and reductant. uni-regensburg.de This excited catalyst can then engage in a single electron transfer (SET) with a substrate, like this compound, to generate a reactive radical intermediate. uni-regensburg.de
This strategy has been successfully applied in the decarboxylative alkylation of 3-aryl-oxetanes and azetidines, leading to the formation of 3-aryl-3-alkyl substituted derivatives. nih.govacs.orgdigitellinc.com These reactions often proceed through the formation of a tertiary benzylic oxetane radical, which can then undergo conjugate addition to activated alkenes. nih.govacs.orgdigitellinc.com The use of visible light offers a milder alternative to traditional methods that may require harsh conditions. uni-regensburg.de
Table 1: Examples of Oxetane Functionalization via Visible Light Photoredox Catalysis
| Reactant | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Aryl-3-carboxylic acid oxetane | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | 3-Aryl-3-alkyl oxetane | Good | acs.org |
This table is illustrative and specific yields can vary based on reaction conditions.
Conjugate Addition Reactions with Activated Alkenes
Tertiary oxetane radicals generated from precursors like this compound can undergo conjugate addition reactions, also known as Michael additions, with activated alkenes. nih.govacs.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com Activated alkenes, which are electron-deficient, include α,β-unsaturated ketones, esters, nitriles, and sulfones. nih.govmasterorganicchemistry.comjlu.edu.cn
The process involves the addition of the nucleophilic oxetane radical to the β-carbon of the activated alkene. masterorganicchemistry.com Research has shown that 3-aryl-3-carboxylic acid oxetanes are suitable precursors for generating tertiary benzylic oxetane radicals that readily participate in conjugate addition with a variety of activated alkenes. acs.orgdigitellinc.com This method has been used to synthesize a diverse range of 3,3-disubstituted oxetanes. acs.org
The success of these reactions can be influenced by the nature of the activated alkene. For example, simple acrylates, vinyl ketones, sulfones, phosphonates, and nitriles have all been successfully employed as coupling partners. acs.org
Table 2: Scope of Conjugate Addition Reactions with Activated Alkenes
| Oxetane Precursor | Activated Alkenes | Product Type | Reference |
|---|---|---|---|
| 3-Aryl-3-carboxylic acid oxetanes | Acrylates, Vinyl ketones, Sulfones, Phosphonates, Nitriles | 3-Aryl-3-alkyl substituted oxetanes | acs.org |
Influence of Ring Strain on Radical Stability and Delocalization
The inherent ring strain of the four-membered oxetane ring significantly impacts the stability and reactivity of radicals formed at the 3-position. nih.govnih.govescholarship.org This strain energy, which is considerable, influences the geometry and electronic structure of the radical intermediate. acs.orgthieme-connect.de
Computational studies have revealed that benzylic radicals situated within a strained ring, such as an oxetane, are less stable and exhibit greater π-delocalization compared to their unstrained counterparts. acs.orgnih.govescholarship.org This decreased stability and increased delocalization have important consequences for their reactivity. acs.orgnih.govescholarship.org Specifically, it leads to a decrease in radical dimerization and an increase in the desired Giese product formation during conjugate addition reactions. acs.orgnih.govescholarship.org
Furthermore, the presence of the electronegative oxygen atom in the oxetane ring, as explained by Bent's rule, leads to a higher p-character in the orbitals forming the ring's C-C bonds. escholarship.org This increased p-character contributes to a shorter C1-C2 bond and enhanced radical delocalization. escholarship.org The interplay between ring strain and electronic effects ultimately governs the stability and reaction pathways of these radical intermediates. nih.gov
Ring-Opening Reactions of this compound
The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions under both acidic and basic conditions. thieme-connect.deethz.ch This reactivity provides a valuable synthetic route to various functionalized acyclic compounds.
Acid-Catalyzed Ring Opening Dynamics
Oxetanes undergo ring-opening reactions in the presence of acids. thieme-connect.deethz.ch The reaction is initiated by the protonation of the oxygen atom, which activates the ring towards nucleophilic attack. The significant ring strain of approximately 106 kJ/mol contributes to the driving force for this process. thieme-connect.deethz.ch
Studies have shown that oxetane hydrolysis can be catalyzed by acids like sulfuric or perchloric acid. ethz.ch Lewis acids such as aluminum triflate (Al(OTf)₃) have also been shown to be effective catalysts for the ring-opening of epoxides, a related class of cyclic ethers, suggesting their potential applicability to oxetanes. nih.gov The regioselectivity of the ring-opening can be influenced by the substituents on the oxetane ring and the nature of the nucleophile.
Basicity and Rate of Ring Opening under Alkaline Conditions
Under alkaline conditions, the ring-opening of oxetanes is generally much slower compared to acidic conditions. ethz.ch For instance, the rate of hydrolysis of oxirane (a three-membered ring) is three orders of magnitude faster than that of oxetane under basic conditions. ethz.ch This difference in reactivity is attributed to the greater release of ring strain in the transition state for the three-membered ring. ethz.ch
The basicity of the attacking nucleophile plays a crucial role in the rate of ring-opening. Stronger nucleophiles are generally required to open the oxetane ring under alkaline conditions. The synthesis of certain 3,3-disubstituted oxetanes has been achieved through intramolecular cyclization of diols under basic conditions, highlighting the feasibility of reactions involving alkoxides as nucleophiles. thieme-connect.de
Nucleophile-Induced Ring Opening (e.g., Carbon and Heteroatom Nucleophiles)
The four-membered ring of this compound possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions when treated with various nucleophiles. thieme-connect.debeilstein-journals.orgresearchgate.net The presence of a methyl group at the C3 position and a good leaving group (iodide) influences the regioselectivity of the nucleophilic attack. Ring-opening can be facilitated under acidic or basic conditions, which activate the oxetane ring for cleavage. thieme-connect.deresearchgate.net
Activation with a Brønsted or Lewis acid protonates the oxygen atom, making the ring carbons more electrophilic and prone to attack by weak nucleophiles. This process can lead to the formation of a tertiary carbocation at the C3 position, stabilized by the methyl group, which is then trapped by the nucleophile. For instance, 3-aryloxetan-3-ols undergo SN1 substitution with thiol and alcohol nucleophiles. beilstein-journals.org
Under basic or non-acidic conditions, strong nucleophiles can directly attack one of the ring's carbon atoms. researchgate.net While direct substitution at the C3 position to displace the iodide is possible, ring-opening is a common alternative pathway. The attack typically occurs at the less sterically hindered C2 or C4 positions, leading to the formation of functionalized 1,3-diols. However, in some cases, an internal nucleophile can trigger a ring-opening and rearrangement sequence. For example, the deprotection of a tert-butyl ester on a molecule containing a 3-phenyloxetane (B185876) moiety using trifluoroacetic acid resulted in the ring opening of the oxetane by the newly formed carboxylic acid, yielding a tetrahydropyranone. acs.orgnih.gov This demonstrates an intramolecular ring-opening cascade initiated by a heteroatom nucleophile.
The table below summarizes representative nucleophile-induced ring-opening reactions for oxetane derivatives.
| Oxetane Precursor | Nucleophile/Conditions | Product Type | Reference |
| 3-Aryl-3-(carboxyethyl)oxetane | Trifluoroacetic Acid (TFA) | Tetrahydropyranone | acs.orgnih.gov |
| 3-Aryloxetan-3-ol | Thiols, Alcohols | 3-Thio/Alkoxy-3-aryloxetane (Substitution/Opening) | beilstein-journals.org |
| Phenyl oxetane | TMSCN / MgO | Ring-opened cyano-alcohol | researchgate.net |
Intramolecular Cyclization and Ring Expansion Pathways
While this compound is often synthesized via intramolecular cyclization, it can also participate in subsequent intramolecular reactions leading to different cyclic structures. The most common method for forming the oxetane ring itself is the Williamson etherification, which involves the base-mediated intramolecular cyclization of a 1,3-halohydrin. thieme-connect.de For example, a 1,3-diol can be selectively converted to a 3-iodo alcohol via an Appel reaction, which then cyclizes upon treatment with a base like sodium hydride (NaH) to form the oxetane ring. thieme-connect.de
Once formed, the strained oxetane ring can undergo intramolecular reactions that lead to ring expansion or the formation of new fused or spirocyclic systems. A notable example is the intramolecular ring-opening of a substituted oxetane to form a more stable, larger ring. As previously mentioned, an oxetane derivative bearing a carboxylic acid side chain was observed to undergo ring-opening and subsequent recyclization to form a six-membered tetrahydropyranone. acs.orgnih.gov
Another pathway involves tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization. For instance, a tandem Friedel–Crafts alkylation/intramolecular ring-opening of 3-aryloxetan-3-ols has been developed to synthesize 2,3-dihydrobenzofurans, demonstrating a pathway where the oxetane acts as a precursor to a different heterocyclic system. beilstein-journals.org
| Starting Material | Reagents/Conditions | Resulting Structure | Pathway | Reference |
| 1,3-Diol | 1. PPh₃, I₂; 2. NaH | Spirocyclic Oxetane | Intramolecular Cyclization | thieme-connect.de |
| 3-Aryl-3-(carboxyethyl)oxetane | TFA | Tetrahydropyranone | Intramolecular Ring-Opening/Expansion | acs.orgnih.gov |
| 3-Aryloxetan-3-ol | Lewis/Brønsted Acid | 2,3-Dihydrobenzofuran | Intramolecular Ring-Opening/Cyclization | beilstein-journals.org |
Performance of Iodooxetanes in Transition Metal-Catalyzed Reactions
This compound is a valuable building block in transition metal-catalyzed reactions due to the reactivity of the carbon-iodine bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org 3-Iodooxetanes are excellent substrates for these reactions. acs.orgescholarship.org The high reactivity of the C-I bond facilitates the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. uwindsor.cayonedalabs.com This reaction allows for the direct installation of aryl, vinyl, or other organic groups at the C3 position of the oxetane ring.
The general catalytic cycle involves the oxidative addition of the 3-iodooxetane (B1340047) to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the 3-substituted oxetane and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org These reactions typically proceed in high yields and tolerate a wide range of functional groups on the coupling partner. ethz.chnih.gov
The table below presents data from Suzuki-Miyaura coupling reactions involving iodooxetane derivatives.
| Iodooxetane Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | High | yonedalabs.comethz.ch |
| 3-Iodo-3-phenyloxetane | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Good | researchgate.net |
| 1-(N,N-diethylcarbamoyloxy)-2,2-difluoro-1-iodoethene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | 75% | nih.gov |
| 3-Iodobut-3-enoic acid | Phenyltrimethylstannane | PdCl₂(MeCN)₂ | - | 85% | nih.gov |
Electrochemical Halogen-Atom Transfer Processes
A modern approach for activating unactivated alkyl iodides, including this compound, is through electrochemical halogen-atom transfer (e-XAT). nih.govresearchgate.net This method generates alkyl radicals under mild, transition-metal-free conditions. nih.gov The process typically involves the anodic oxidation of a simple amine (e.g., triethylamine) to generate an α-aminoalkyl radical. nih.govresearchgate.net This radical is a potent halogen-atom transfer agent that abstracts the iodine atom from this compound, producing a tertiary oxetane radical at the C3 position.
This highly reactive radical intermediate can then be used in various C-C bond-forming reactions, such as conjugate addition to electron-deficient alkenes. nih.govresearchgate.net This electrochemical strategy is advantageous as it avoids the use of stoichiometric chemical oxidants and sacrificial anodes. researchgate.net The reaction has been shown to be compatible with a wide range of functional groups. nih.gov
The following table illustrates the scope of the e-XAT process using various alkyl iodides and alkene coupling partners.
| Alkyl Iodide | Alkene Partner | Amine | Product Yield | Reference |
| 3-Iodo-N-Boc-azetidine | Acrylonitrile | Et₃N | High | nih.govresearchgate.net |
| 1-Iodoadamantane | Ethyl acrylate | Et₃N | 85% | researchgate.net |
| Isopropyl iodide | N-Phenylmaleimide | Et₃N | 91% | researchgate.net |
| 1,3-Diiodopropane | Acrylonitrile | Et₃N | 72% | nih.gov |
Advanced Applications of 3 Iodo 3 Methyloxetane in Organic Synthesis
Utilization as Versatile Synthetic Intermediates and Building Blocks
The distinct structural features of 3-Iodo-3-methyloxetane, namely the strained oxetane (B1205548) ring and the reactive carbon-iodine bond, render it a valuable building block in organic synthesis. The presence of the iodomethyl group facilitates a range of chemical transformations, making it an excellent precursor for introducing diverse functionalities and constructing complex molecular architectures.
Introduction of Diverse Functional Groups into Complex Molecular Frameworks
This compound serves as a potent electrophile, enabling the introduction of the 3-methyloxetane (B1582186) moiety into various molecules through nucleophilic substitution reactions. The iodine atom acts as an effective leaving group, allowing for the facile attachment of a wide array of nucleophiles. This property is particularly valuable in medicinal chemistry, where the incorporation of the oxetane ring can lead to improved physicochemical properties of drug candidates. acs.org
The carbon-iodine bond in this compound can be readily displaced by a variety of nucleophiles, including amines, thiols, and cyanides, to afford a diverse range of functionalized oxetanes. This reactivity allows for the strategic installation of the 3-methyloxetane unit onto complex molecular scaffolds, thereby modifying their biological activity, solubility, and metabolic stability. The ability to introduce this motif late in a synthetic sequence is a significant advantage in the development of new therapeutic agents.
Synthesis of Highly Functionalized and 3,3-Disubstituted Oxetanes
Beyond its role in introducing the 3-methyloxetane group, this compound is a key precursor for the synthesis of more complex, highly functionalized, and 3,3-disubstituted oxetanes. rsc.org The iodine atom can be transformed into other functional groups through various chemical reactions, further expanding the synthetic utility of this building block. For instance, the iodomethyl group can participate in coupling reactions, allowing for the formation of carbon-carbon bonds and the construction of more elaborate molecular structures.
The synthesis of 3,3-disubstituted oxetanes is of particular interest due to their prevalence in medicinally relevant compounds. doi.orgresearchgate.net These motifs can act as replacements for gem-dimethyl groups, offering improved metabolic stability and aqueous solubility. acs.org Starting from this compound, synthetic routes can be devised to introduce a second substituent at the 3-position, leading to a diverse library of 3,3-disubstituted oxetane building blocks. rsc.org These building blocks are then available for incorporation into larger molecules, providing medicinal chemists with a valuable tool for lead optimization. researchgate.net
| Precursor | Reagent | Product | Application |
| This compound | Amine | 3-Aminomethyl-3-methyloxetane | Introduction of basic nitrogen functionality |
| This compound | Thiol | 3-Thio-3-methyloxetane | Introduction of sulfur-containing groups |
| This compound | Cyanide | 3-Cyanomethyl-3-methyloxetane | Precursor for carboxylic acids and amines |
Application in Polymer Science
The strained nature of the oxetane ring in this compound makes it an ideal monomer for ring-opening polymerization (ROP), a powerful technique for the synthesis of polyethers. The resulting polymers possess unique properties and can be tailored for a variety of applications.
Monomer for Ring-Opening Polymerization Reactions
This compound can undergo cationic ring-opening polymerization to produce polyethers with a poly(3-methyloxetane) backbone. google.com The polymerization is typically initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to ring opening and propagation of the polymer chain. The high ring strain of the oxetane ring provides the thermodynamic driving force for this process. tandfonline.com The polymerization can be controlled to produce polymers with specific molecular weights and low polydispersity.
The resulting poly(this compound) is a versatile material in its own right, but more importantly, it serves as a scaffold for further functionalization. The pendant iodomethyl groups along the polymer chain are reactive handles that can be modified post-polymerization to introduce a wide range of functional groups.
Synthesis of Polyethers with Pendant Functional Groups
A key advantage of using this compound in ROP is the ability to create polyethers with pendant functional groups. google.comutwente.nl The iodomethyl groups on the polymer backbone can be readily converted to other functionalities through nucleophilic substitution reactions. This post-polymerization modification strategy allows for the synthesis of a diverse library of functional polyethers from a single parent polymer. For example, reaction with sodium azide (B81097) yields poly(3-azidomethyl-3-methyloxetane), an energetic polymer of interest in propellant formulations. researchgate.net
This approach offers a high degree of control over the final properties of the polymer. The type and density of the pendant functional groups can be precisely tuned, allowing for the creation of materials with tailored properties such as solubility, reactivity, and thermal stability.
| Monomer | Polymerization Method | Resulting Polymer | Pendant Functional Group |
| This compound | Cationic ROP | Poly(this compound) | -CH2I |
| This compound | Cationic ROP followed by reaction with NaN3 | Poly(3-azidomethyl-3-methyloxetane) | -CH2N3 |
| This compound | Cationic ROP followed by reaction with various nucleophiles | Functionalized Poly(3-methyloxetane)s | Various |
Strategies for Copolymerization
To further tailor the properties of the resulting polyethers, this compound can be copolymerized with other cyclic ether monomers. researchgate.netgoogle.com This allows for the incorporation of different repeating units into the polymer chain, leading to copolymers with a combination of properties from the individual monomers. For example, copolymerization with other substituted oxetanes can be used to control the concentration of the reactive iodomethyl groups along the polymer backbone. researchgate.net
Random or block copolymers can be synthesized depending on the polymerization conditions and the reactivity of the comonomers. This versatility in copolymerization strategies provides a powerful tool for designing advanced polymer architectures with precisely controlled properties for a wide range of applications, from energetic materials to advanced coatings. google.comresearchgate.net
Role in the Elaboration of Complex Molecular Scaffolds
This compound serves as a key starting material for creating intricate three-dimensional structures that are highly sought after in drug discovery programs. Its utility stems from the reactivity of the carbon-iodine bond, which can be leveraged for various coupling and functionalization reactions.
Preparation of Oxetane Spirocycles
Spirocycles, compounds containing two rings connected by a single common atom, are prized in medicinal chemistry for their structural rigidity and novel three-dimensional shapes. The incorporation of an oxetane ring into a spirocyclic system can favorably modulate physicochemical properties such as solubility and metabolic stability.
A novel and prominent method for synthesizing oxetane spirocycles, specifically 1,5-dioxaspiro[2.3]hexane derivatives, utilizes 3-iodooxetane (B1340047) in a radical C-H functionalization reaction. researchgate.net This synthetic strategy involves a lithium-amide-induced single-electron transfer to a ketone, such as benzophenone. This process generates a ketyl radical anion and a nitrogen-centered radical. researchgate.net This radical pair synergistically abstracts a hydrogen atom from the 3-position of the 3-iodooxetane, initiating a radical-radical coupling reaction to form the spirocyclic core. researchgate.net This method represents a significant advancement in accessing strained spiro-heterocycles.
Other synthetic strategies for creating spirocyclic oxetanes often rely on intramolecular Williamson etherification, where a diol precursor is cyclized. acs.orgthieme-connect.de For instance, a 1,3-diol can be converted to a 3-iodo alcohol via an Appel reaction, which then undergoes base-mediated cyclization to yield the spirocyclic oxetane. thieme-connect.de While not always starting directly from this compound, these methods highlight the importance of halo-oxetane intermediates in constructing such scaffolds. Additionally, conjugate addition reactions to oxetane-based acceptors can lead to intermediates that are subsequently transformed into oxetane spirocycles. acs.org
| Method | Key Reagents/Intermediates | Description | Reference |
|---|---|---|---|
| Radical C-H Functionalization | 3-Iodooxetane, Benzophenone, Lithium Amide | A lithium-amide induced single-electron transfer generates a radical pair that selectively functionalizes the oxetane at the C3 position, leading to a 1,5-dioxaspiro[2.3]hexane core. | researchgate.net |
| Williamson Etherification | 1,3-Diols, PPh₃/I₂, NaH | Conversion of a diol to a 3-iodo alcohol followed by intramolecular cyclization with a base to form the spiro-oxetane. | thieme-connect.de |
| Conjugate Addition | Oxetane-based Michael Acceptors | Conjugate addition followed by further synthetic transformations to construct the spirocyclic system. | acs.org |
| Paternò–Büchi Reaction | Ketones, Alkenes | A photochemical [2+2] cycloaddition to form the oxetane ring, which can be part of a multi-step synthesis towards functionalized spirocycles. | nih.govbeilstein-journals.org |
Precursors for Bioisosteric Replacements in Molecular Design
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. rsc.orgchemrxiv.org This approach is used to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. The 3,3-disubstituted oxetane motif, accessible from precursors like this compound, has been widely recognized as an effective bioisostere for gem-dimethyl and carbonyl groups. acs.orgnih.gov
The replacement of a metabolically vulnerable gem-dimethyl group with a 3,3-disubstituted oxetane introduces polarity and can improve properties like aqueous solubility and metabolic stability without significantly increasing lipophilicity. acs.orgnih.gov Similarly, the oxetane ring can mimic the hydrogen-bond accepting capability of a carbonyl group while being more stable to metabolic degradation. nih.gov
This compound is a valuable precursor for generating these 3,3-disubstituted systems. The carbon-iodine bond can be readily converted into an organometallic species or participate in various cross-coupling and substitution reactions. This allows for the introduction of a second substituent at the 3-position, creating the desired bioisosteric scaffold. For example, Friedel-Crafts-type reactions with 3-hydroxy-3-aryloxetanes (derived from oxetan-3-one, a related precursor) can yield 3,3-diaryloxetanes, which serve as effective replacements for benzophenones. chemrxiv.orgnih.gov Furthermore, radical decarboxylative couplings of 3-aryloxetane-3-carboxylic acids provide another route to diverse 3,3-disubstituted oxetanes. nih.govescholarship.org
| Original Group | Bioisosteric Replacement | Key Physicochemical Improvements | Reference |
|---|---|---|---|
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases polarity, improves metabolic stability and solubility, maintains steric bulk with lower lipophilicity. | acs.orgnih.gov |
| Carbonyl (Ketone) | 3,3-Disubstituted Oxetane | Mimics H-bond acceptor ability, offers greater metabolic stability against reduction or addition. | rsc.orgnih.gov |
| Methylene (B1212753) | Oxetane-3-yl | Introduces polarity, increases sp³ character, can improve metabolic stability at the site of introduction. | rsc.org |
Theoretical and Computational Investigations of 3 Iodo 3 Methyloxetane
Quantum Chemical Studies on Electronic Structure and Bonding
The oxetane (B1205548) ring is characterized by significant ring strain, which fundamentally affects the geometry and electronic distribution. The presence of a methyl group and a large, polarizable iodine atom at the C3 position introduces further complexity. Computational studies on similar C3H6O isomers have shown that the stability and structure are highly dependent on the substituent pattern. nih.gov For 3-iodo-3-methyloxetane, theoretical calculations would likely predict a puckered ring conformation, which is typical for oxetanes, to alleviate some of the ring strain.
The carbon-iodine (C-I) bond is a key feature of the molecule's electronic structure. This bond is relatively weak and highly polarizable, making it a focal point for chemical reactivity. Quantum chemical calculations can quantify the bond dissociation energy and the charge distribution along the C-I bond. The electron-donating nature of the methyl group at the same carbon is expected to influence the electronic environment of the C-I bond, potentially affecting its strength and reactivity.
Furthermore, these computational methods can provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and localizations of these frontier orbitals are critical in predicting the molecule's reactivity towards nucleophiles and electrophiles.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound, especially for processes that are difficult to study experimentally. Key reactions of interest include ring-opening and the formation of radical intermediates.
Elucidation of Energy Profiles for Key Reactions (e.g., Ring Opening, Radical Formation)
The strained four-membered ring of this compound is susceptible to ring-opening reactions. Computational chemistry can map the potential energy surface for these transformations, identifying transition states and intermediates. The cleavage of the weak C-I bond is often a primary step, leading to the formation of a radical species.
Analysis of Radical Character and Spin Density Distribution in Oxetane Systems
Upon homolytic cleavage of the C-I bond, a 3-methyl-3-oxetanyl radical is formed. The characterization of this radical intermediate is crucial for understanding the subsequent reaction pathways. Computational methods, particularly those that can handle open-shell systems like DFT and Møller-Plesset perturbation theory (MP2), are employed for this purpose. dtic.mil
The analysis of the spin density distribution reveals where the unpaired electron is most likely to be located. In the 3-methyl-3-oxetanyl radical, the spin density is expected to be primarily localized on the C3 carbon atom. However, delocalization onto the adjacent oxygen and carbon atoms of the oxetane ring, as well as hyperconjugation with the methyl group, can also occur. The extent of this delocalization has significant implications for the radical's stability and reactivity. A more delocalized spin density generally corresponds to a more stable radical.
Table 1: Calculated Spin Densities for a Model 3-Methyl-3-oxetanyl Radical
| Atom | Spin Density (a.u.) |
| C3 (radical center) | +0.95 |
| O1 | +0.02 |
| C2 | -0.04 |
| C4 | -0.04 |
| Methyl C | +0.01 |
| Methyl H (avg) | +0.005 |
Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations on similar radical species. The distribution shows the majority of the spin density on the tertiary carbon, with minor delocalization.
Conformational Analysis of this compound Derivatives
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. For this compound and its derivatives, conformational analysis helps to identify the most stable arrangements of the atoms in space.
The puckered nature of the oxetane ring gives rise to different conformers. The substituents on the ring can adopt either axial or equatorial positions. In the case of this compound, the large iodine atom and the methyl group at the C3 position will have a significant impact on the conformational equilibrium.
Computational methods can be used to calculate the relative energies of the different possible conformers. mdpi.comrsc.org These calculations typically involve geometry optimization of each conformer followed by a frequency calculation to confirm that it is a true minimum on the potential energy surface. The results of such studies would likely indicate a preference for the conformer that minimizes steric interactions. For instance, the conformer with the bulky iodine atom in an equatorial position might be favored to reduce steric hindrance with the other ring atoms.
Table 2: Relative Energies of Conformers of a Hypothetical 3-Substituted Oxetane
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| A | Iodine (axial), Methyl (equatorial) | 2.5 |
| B | Iodine (equatorial), Methyl (axial) | 1.8 |
| C | Both equatorial-like (puckered ring) | 0.0 |
| D | Both axial-like (puckered ring) | 4.2 |
Note: This table illustrates a hypothetical energy landscape for a disubstituted oxetane. The conformer with the lowest relative energy (Conformer C) is the most stable.
The insights gained from these conformational analyses are vital for understanding how this compound and its derivatives might interact with biological targets or how they might behave in different solvent environments.
Characterization Methodologies for 3 Iodo 3 Methyloxetane Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of 3-iodo-3-methyloxetane derivatives, confirming the presence of the oxetane (B1205548) ring, the methyl group, and the iodine substituent.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the ¹H NMR spectrum of a related compound, 3-methyl-3-oxetanemethanol, the protons of the oxetane ring and the methyl group exhibit characteristic chemical shifts. spectrabase.com For this compound, the proton signals would be expected in specific regions, and their splitting patterns would provide information about neighboring protons. The chemical shifts of impurities from common solvents are also well-documented and can be used to identify potential contaminants. sigmaaldrich.com The analysis of poly(3-methyloxetane) by ¹H NMR has also been reported, providing insights into the polymer's structure. epa.gov
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. For instance, in poly(3-methyloxetane), the methine carbons show distinct peaks corresponding to different stereochemical arrangements (isotactic, syndiotactic, and heterotactic triads). epa.gov The chemical shifts of carbon atoms are influenced by their local electronic environment, making ¹³C NMR a valuable technique for structural confirmation. The use of 1D and 2D NMR techniques allows for complete assignment of all ¹H and ¹³C signals in complex molecules. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on known chemical shift ranges and data from similar structures. Actual values may vary.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | ~1.5 | ~25 | Singlet |
| -CH₂- (ring) | ~4.0 - 4.5 | ~75-80 | Multiplet |
| Quaternary C | - | ~40-50 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of an oxetane derivative would show characteristic absorption bands. A key feature would be the C-O-C stretching vibration of the oxetane ring, typically observed in the fingerprint region. The presence of C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups would also be evident. docbrown.info For instance, the IR spectrum of 3-ethyl-3-hydroxymethyloxetane has been documented and shows these characteristic peaks. nist.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkane) | 2850-2960 | Medium to Strong |
| C-O-C stretch (ether) | 1000-1300 | Strong |
| C-I stretch | 500-600 | Medium to Weak |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of the compound and can provide clues about its structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. uni.lunist.gov Fragmentation patterns, which result from the breakdown of the molecular ion, can also be analyzed to gain further structural information. For example, the mass spectrum of the related compound 3,3-dimethyloxetane (B1346095) has been recorded. nist.gov
Table 3: Predicted Mass Spectrometry Data for 3-(iodomethyl)-3-methyloxetane (B39523) uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 212.97708 |
| [M+Na]⁺ | 234.95902 |
| [M-H]⁻ | 210.96252 |
| [M]⁺ | 211.96925 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for separating volatile compounds and providing their mass spectra for identification. researchgate.net In the context of this compound, GC-MS can be used to determine the purity of a sample by separating the target compound from any starting materials, byproducts, or solvents. The retention time from the GC provides a measure of the compound's volatility, while the mass spectrum from the MS confirms its identity.
Gel Permeation Chromatography (GPC) for Polymeric Products
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers derived from this compound. This method separates polymer chains based on their hydrodynamic volume in solution. Smaller molecules can permeate the pores of the chromatography column packing material, resulting in longer elution times, whereas larger molecules are excluded and elute more quickly. This separation allows for the determination of key molecular weight averages and the dispersity of the polymer sample.
The cationic ring-opening polymerization of oxetane monomers, including halogenated derivatives, can be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net GPC is the standard method to verify the success of such controlled polymerizations. researchgate.netresearchgate.net The analysis provides crucial data points: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
Detailed Research Findings:
Below is a representative table illustrating the type of data obtained from GPC analysis of a series of poly(3-halomethyl-3-methyloxetane)s, synthesized under different conditions. This data is illustrative to demonstrate the application of the technique.
| Sample ID | Monomer | Polymerization Conditions | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| PHMO-1 | 3-Chloromethyl-3-methyloxetane | Catalyst A, 0°C, 24h | 8,500 | 9,800 | 1.15 |
| PHMO-2 | 3-Bromomethyl-3-methyloxetane | Catalyst A, 0°C, 24h | 8,900 | 10,300 | 1.16 |
| PHMO-3 | 3-Chloromethyl-3-methyloxetane | Catalyst B, 25°C, 12h | 12,300 | 15,100 | 1.23 |
| PHMO-4 | 3-Bromomethyl-3-methyloxetane | Catalyst B, 25°C, 12h | 13,100 | 16,200 | 1.24 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method could provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the oxetane ring.
The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.
While X-ray crystallography is a definitive method for structure elucidation, obtaining a single crystal of suitable quality for diffraction studies can be a significant challenge. As of the latest literature review, a specific crystal structure for this compound has not been reported. However, the structures of other oxetane derivatives have been successfully determined using this technique, providing valuable insights into the conformational preferences of the four-membered ring system. polyanalytik.com For polymeric derivatives, X-ray diffraction can also be used to probe the degree of crystallinity and the packing of polymer chains in the solid state.
Detailed Research Findings:
Due to the absence of published crystallographic data for this compound, a data table of its crystal parameters cannot be provided. The following table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis of a related crystalline oxetane derivative.
| Crystallographic Parameter | Illustrative Value for an Oxetane Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.123 |
| b (Å) | 8.456 |
| c (Å) | 10.987 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 548.9 |
| Z (molecules per unit cell) | 4 |
Future Directions in 3 Iodo 3 Methyloxetane Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of oxetanes, including 3-iodo-3-methyloxetane, has traditionally faced challenges due to the inherent ring strain of the four-membered ether. beilstein-journals.org While methods like the Williamson etherification are commonly used, future research will focus on developing more sustainable and efficient synthetic strategies.
Key areas for future development include:
Green Chemistry Approaches : A significant push towards "green" and sustainable synthetic methodologies is anticipated. researchgate.net This includes the use of flow technology to enable scalability and improve safety. researchgate.net Research into biocatalytic methods, employing enzymes like halohydrin dehalogenases, presents a promising avenue for the enantioselective synthesis of chiral oxetanes, which could be adapted for iodinated analogs. researchgate.net
C-H Functionalization : Recent advances in C-H functionalization offer a novel disconnection for oxetane (B1205548) synthesis, potentially allowing for their creation from simple alcohol precursors in fewer steps. researchgate.netnih.gov Future work will likely focus on applying these methods to generate functionalized oxetanes like this compound directly, avoiding multi-step sequences. researchgate.netnih.gov
Photochemical Methods : Visible-light-mediated Paternò-Büchi reactions have emerged as a milder alternative to traditional UV-light-driven cycloadditions for oxetane formation. beilstein-journals.org Further exploration of photocatalysis could lead to more efficient and selective syntheses of the oxetane core, which can then be functionalized to produce this compound. beilstein-journals.org
Table 1: Comparison of Synthetic Strategies for Oxetanes
| Synthetic Strategy | Advantages | Future Research Focus |
| Williamson Etherification | Practicality, versatility. beilstein-journals.org | Development of milder and more atom-economical variations. |
| Biocatalysis | High enantioselectivity, sustainable. researchgate.net | Discovery and engineering of enzymes for broader substrate scope. |
| C-H Functionalization | Fewer synthetic steps, access from simple precursors. researchgate.netnih.gov | Application to late-stage functionalization and complex molecules. |
| Photocatalysis | Mild reaction conditions, use of visible light. beilstein-journals.org | Improving substrate scope and reaction efficiency. |
Exploration of New Reactivity Modes and Catalytic Systems
The reactivity of this compound is dominated by the C-I bond and the strained oxetane ring. Future research will aim to uncover new ways to harness this reactivity through innovative catalytic systems.
Emerging areas of exploration include:
Photoredox Catalysis : Visible light photoredox catalysis has proven to be a powerful tool for generating radical species under mild conditions. researchgate.netresearchgate.net This has been applied to the functionalization of oxetanes and azetidines. researchgate.netresearchgate.net Future investigations will likely focus on expanding the scope of these reactions for this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations through radical intermediates. researchgate.netresearchgate.net
Electrocatalysis : As a green and sustainable tool, electrocatalysis offers an alternative to traditional chemical oxidants and reductants. catkinas.com Its application in the activation of the C-I bond in this compound could open up new reaction pathways and provide access to unique molecular architectures.
Dual Catalysis Systems : The combination of two different catalytic cycles, such as photoredox and transition metal catalysis, can enable transformations that are not possible with either catalyst alone. Future work in this area could lead to the development of highly selective and efficient methods for the functionalization of this compound.
Table 2: Emerging Catalytic Approaches for Oxetane Functionalization
| Catalytic System | Description | Potential Application for this compound |
| Photoredox Catalysis | Uses visible light to generate radical intermediates from organic molecules. researchgate.netresearchgate.net | C-C and C-X bond formation via radical pathways. researchgate.netresearchgate.net |
| Electrocatalysis | Utilizes electrical current to drive chemical reactions. catkinas.com | Reductive or oxidative functionalization of the C-I bond. |
| Dual Catalysis | Combines two catalytic systems to achieve novel transformations. | Cross-coupling reactions and other complex bond formations. |
Design and Synthesis of Advanced Oxetane-Containing Materials
The incorporation of the oxetane motif into polymers and other materials can impart unique properties. This compound serves as a key starting material for creating such advanced materials.
Future research in this area will likely focus on:
Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound have been used to synthesize hole-transporting materials for OLEDs. For example, 3,3-di[3-iodocarbazol-9-yl]methyloxetane has been utilized as a key intermediate in the synthesis of di(arylcarbazole) substituted oxetanes, which exhibit high thermal and morphological stability. beilstein-journals.org Future work will likely involve the design and synthesis of new oxetane-based materials with tailored electronic properties for enhanced OLED performance.
Stimuli-Responsive Polymers : The oxetane ring can be opened under certain conditions, a property that can be exploited in the design of stimuli-responsive materials. mdpi.comnih.gov Polymers containing this compound could be designed to respond to specific triggers, such as light or chemical stimuli, leading to applications in areas like drug delivery and smart coatings. mdpi.comnih.govmdpi.com
Functional Polymers : The reactive handle provided by the iodo group allows for the post-polymerization functionalization of oxetane-containing polymers. This could be used to attach a variety of functional groups, leading to materials with tailored properties for applications in fields such as biomedical engineering and nanotechnology. acs.org
Continued Application in Advanced Organic Synthesis and Building Block Development
This compound is a valuable building block for introducing the 3-methyl-3-oxetanyl group into complex molecules, a strategy often employed in medicinal chemistry to improve the physicochemical properties of drug candidates. rsc.orgchemrxiv.orgchemrxiv.org
Future applications in this domain are expected to include:
Synthesis of Bioactive Molecules : The oxetane moiety is found in several natural products with important biological activities, such as paclitaxel (Taxol). acs.org this compound will continue to be a key building block in the synthesis of analogs of these natural products and other novel bioactive compounds. nih.govnih.govmdpi.commdpi.com
Development of Novel 3,3-Disubstituted Oxetanes : The iodo group can be readily displaced by a wide range of nucleophiles, making this compound a versatile precursor for a diverse library of 3,3-disubstituted oxetanes. researchgate.netrsc.orgchemrxiv.org These new building blocks will be instrumental in drug discovery programs, allowing for the fine-tuning of molecular properties to enhance efficacy and reduce toxicity. researchgate.netrsc.orgchemrxiv.org
Fragment-Based Drug Discovery : The small, rigid structure of the oxetane ring makes it an attractive scaffold for fragment-based drug discovery. This compound and its derivatives can be used to generate a library of fragments for screening against biological targets, with the potential to identify novel starting points for drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Iodo-3-methyloxetane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-methyloxetane derivatives with iodine sources. Optimization involves varying reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of iodinating agents (e.g., NaI/KI with H2SO4). Monitoring progress via TLC or GC-MS ensures intermediate purity . Safety protocols for handling iodine reagents, such as inert atmosphere use and corrosion-resistant equipment, are critical .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural isomers?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for structural confirmation, focusing on the oxetane ring’s chemical shifts (δ ~4.5–5.5 ppm for protons adjacent to iodine). Infrared (IR) spectroscopy identifies C-I stretches (~500–600 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 212 for [M⁺]). To distinguish isomers, compare experimental data with computational predictions (e.g., DFT-based chemical shift modeling) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound in amber glass under inert gas (argon/nitrogen) to minimize light- or moisture-induced degradation. Emergency procedures should include immediate decontamination with ethanol for spills and access to safety showers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 mechanisms. Analyze bond dissociation energies (C-I) and electrostatic potential maps to predict regioselectivity. Validate models with kinetic experiments (e.g., monitoring reaction rates under varying nucleophile concentrations) .
Q. What strategies resolve contradictions in reported thermal stability data of this compound across different studies?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres to isolate degradation pathways. Cross-reference differential scanning calorimetry (DSC) data with computational decomposition simulations. Discrepancies may arise from impurities or solvent residues; thus, enforce rigorous purification (e.g., column chromatography) before analysis .
Q. What experimental approaches assess the compound’s stability under varying pH and solvent conditions, and how can degradation products be identified?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) and polar/aprotic solvents (e.g., DMSO, acetonitrile) at 40–60°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., deiodinated oxetanes or ring-opened derivatives). Isotopic labeling (e.g., ¹³C) can trace degradation pathways mechanistically .
Methodological Considerations for Academic Research
- Literature Review : Prioritize peer-reviewed journals (e.g., Frontiers of Chemical Science and Engineering) over commercial databases. Use keyword combinations like “oxetane derivatives + iodination” or “C-I bond reactivity” to identify foundational studies .
- Experimental Design : Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldryl grade), equipment calibration (e.g., NMR spectrometers), and environmental controls (humidity/temperature logs) .
- Data Contradiction Analysis : Apply triangulation by comparing experimental results with computational models, literature data, and alternative analytical techniques (e.g., X-ray crystallography for structural confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
